Product packaging for H-Phe-Phe-Tyr-Val-Thr-Glu-OH(Cat. No.:CAS No. 245076-38-4)

H-Phe-Phe-Tyr-Val-Thr-Glu-OH

Cat. No.: B15412614
CAS No.: 245076-38-4
M. Wt: 804.9 g/mol
InChI Key: MTZWXUBBLXUDGU-IVFXLICKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

H-Phe-Phe-Tyr-Val-Thr-Glu-OH is a synthetic hexapeptide with the amino acid sequence Phenylalanine-Phenylalanine-Tyrosine-Valine-Threonine-Glutamic Acid, featuring a molecular formula that can be deduced as C₄₁H₅₄N₆O₁₂ based on analyses of highly similar peptide structures documented in public chemical databases . This reagent is provided exclusively for research applications and is strictly labeled "For Research Use Only," indicating it is not intended for diagnostic, therapeutic, or personal use. Main Research Applications and Value: • Enzyme Substrate Studies: This peptide serves as a potential model substrate for investigating enzyme kinetics and specificity, particularly for proteases and metabolic enzymes. The sequence incorporates aromatic residues (Phe, Tyr) adjacent to aliphatic (Val) and polar (Thr, Glu) residues, creating a complex cleavage profile valuable for characterizing enzymatic activity . Research into related peptides demonstrates their utility in studying dehydrogenase enzymes and other amino acid-metabolizing proteins . • Peptide Structure-Function Research: The presence of tyrosine offers a site for phosphorylation studies, while the glutamic acid residue provides a negative charge, making this compound valuable for probing structure-activity relationships, peptide folding, and molecular interactions in biochemical assays . • Biocatalyst Development: The peptide's specific amino acid sequence makes it a relevant candidate for use in developing and testing novel biocatalysts, such as engineered dehydrogenase mutants used in the synthesis of chiral amino acid precursors and other fine chemicals . Mechanism of Action: The research utility of this compound is derived from its primary structure and constituent amino acids. In enzymatic assays, it functions as a substrate, where its peptide bonds are targeted by proteases or its side chains are modified by transferases. The N-terminal phenylalanine can influence receptor binding affinity in pharmacological mimicry studies, while the C-terminal glutamic acid introduces solubility characteristics and charge interactions critical for binding studies. The valine and threonine residues contribute to the peptide's overall hydrophobicity and hydrogen-bonding capacity, which are essential factors in protein-protein interaction studies and structural biology research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C41H52N6O11 B15412614 H-Phe-Phe-Tyr-Val-Thr-Glu-OH CAS No. 245076-38-4

Properties

CAS No.

245076-38-4

Molecular Formula

C41H52N6O11

Molecular Weight

804.9 g/mol

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]pentanedioic acid

InChI

InChI=1S/C41H52N6O11/c1-23(2)34(39(55)47-35(24(3)48)40(56)43-30(41(57)58)18-19-33(50)51)46-38(54)32(22-27-14-16-28(49)17-15-27)45-37(53)31(21-26-12-8-5-9-13-26)44-36(52)29(42)20-25-10-6-4-7-11-25/h4-17,23-24,29-32,34-35,48-49H,18-22,42H2,1-3H3,(H,43,56)(H,44,52)(H,45,53)(H,46,54)(H,47,55)(H,50,51)(H,57,58)/t24-,29+,30+,31+,32+,34+,35+/m1/s1

InChI Key

MTZWXUBBLXUDGU-IVFXLICKSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)N)O

Canonical SMILES

CC(C)C(C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)N

Origin of Product

United States

Advanced Methodologies in the Synthesis and Purification of H Phe Phe Tyr Val Thr Glu Oh

Optimization Strategies for Solid-Phase Peptide Synthesis (SPPS) of Hexapeptides

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide production, prized for its efficiency and amenability to automation. researchgate.netgyrosproteintechnologies.com The synthesis of a hexapeptide like H-Phe-Phe-Tyr-Val-Thr-Glu-OH on a solid support involves a series of iterative steps of amino acid coupling and deprotection. gyrosproteintechnologies.com However, achieving high purity and yield necessitates careful optimization of the synthesis protocol. gyrosproteintechnologies.com

Techniques for Minimizing Side Reactions and Enhancing Purity in this compound Synthesis

A primary challenge in SPPS is the occurrence of side reactions that can lead to the formation of deletion sequences, truncated peptides, and other impurities. gyrosproteintechnologies.comresearchgate.net For the synthesis of this compound, specific amino acid residues present potential pitfalls.

Aggregation: The presence of hydrophobic residues like Phenylalanine (Phe) and Valine (Val) can lead to peptide chain aggregation on the solid support. peptide.com This aggregation can hinder the accessibility of reagents to the growing peptide chain, resulting in incomplete coupling and deprotection steps. Strategies to mitigate aggregation include the use of chaotropic salts, specialized solvents like N-methylpyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO), and elevated temperatures during coupling. peptide.com

Aspartimide Formation: The Glutamic acid (Glu) residue, with its side-chain carboxyl group, can be susceptible to aspartimide formation, particularly when adjacent to specific amino acid sequences. This side reaction involves the cyclization of the peptide backbone, leading to a loss of the desired product and potential epimerization. The use of appropriate side-chain protecting groups and optimized cleavage cocktails can minimize this side reaction.

Oxidation: The Tyrosine (Tyr) residue contains a phenolic hydroxyl group that is susceptible to oxidation. Protecting this group during synthesis and employing scavengers during the final cleavage step are crucial to prevent the formation of oxidized byproducts.

Racemization: During the activation and coupling of each amino acid, there is a risk of racemization, which is the conversion of the L-amino acid to its D-isomer. This is particularly a concern for residues like Phenylalanine and Tyrosine. The use of appropriate coupling reagents, such as those based on carbodiimides in the presence of an additive like Hydroxybenzotriazole (HOBt), can suppress racemization. peptide.com

To enhance purity, monitoring the completion of each coupling and deprotection step is essential. Techniques like the Kaiser test or real-time monitoring of Fmoc deprotection can provide valuable feedback during the synthesis process. gyrosproteintechnologies.com

Application of Microwave-Assisted Peptide Synthesis for this compound

Microwave-assisted peptide synthesis (MAPS) has emerged as a powerful technique to accelerate SPPS and improve the synthesis of "difficult" sequences, such as those prone to aggregation. researchgate.netnih.gov The application of microwave energy can significantly reduce reaction times for both coupling and deprotection steps. nih.gov For the synthesis of this compound, MAPS offers several advantages:

Increased Reaction Rates: Microwave irradiation can dramatically shorten the time required for each cycle of amino acid addition, from hours to minutes. nih.gov

Improved Coupling Efficiency: By promoting molecular motion, microwaves can help to overcome the kinetic barriers associated with the coupling of sterically hindered amino acids and can disrupt peptide chain aggregation, leading to more complete reactions. nih.gov

Enhanced Purity: The rapid and efficient nature of MAPS can minimize the formation of side products that often arise from prolonged reaction times. nih.gov

A typical MAPS protocol for a hexapeptide would involve cycles of deprotection and coupling under controlled microwave irradiation and temperature.

Step Conditions Duration
Fmoc Deprotection20% Piperidine in DMF, Microwave Irradiation3-5 minutes
CouplingAmino Acid, Coupling Reagent, Base in DMF, Microwave Irradiation5-10 minutes

This table provides a general example of microwave-assisted peptide synthesis conditions. Actual parameters may vary depending on the specific synthesizer and reagents used.

Consideration of Protecting Group Chemistries and Their Impact on this compound Yield and Purity

The choice of protecting groups for the N-terminus and the reactive side chains of the amino acids is critical for a successful synthesis. organic-chemistry.orgbiosynth.com The most common strategy in SPPS is the use of the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of the α-amino group. biosynth.com The side chains of the amino acids in this compound require acid-labile protecting groups to ensure their stability throughout the synthesis and their efficient removal during the final cleavage step. peptide.com

Amino Acid Side Chain Functional Group Common Protecting Group Rationale
Phenylalanine (Phe)None-The non-reactive side chain does not require protection.
Tyrosine (Tyr)Phenolic Hydroxyl (-OH)tert-Butyl (tBu)Prevents O-acylation and other side reactions.
Valine (Val)None-The non-reactive side chain does not require protection.
Threonine (Thr)Hydroxyl (-OH)tert-Butyl (tBu)Prevents O-acylation and dehydration.
Glutamic Acid (Glu)Carboxylic Acid (-COOH)tert-Butyl (tBu) esterPrevents side-chain amide formation and aspartimide formation. ug.edu.pl

This table outlines common protecting groups used in Fmoc-based solid-phase peptide synthesis.

The orthogonality of the protecting groups is paramount; the side-chain protecting groups must remain intact during the repeated steps of N-terminal Fmoc deprotection with a base (e.g., piperidine) and should only be removed during the final cleavage from the resin using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers). organic-chemistry.orgbiosynth.com The purity and yield of the final peptide are directly influenced by the stability and clean cleavage of these protecting groups. nih.gov

Liquid-Phase Synthesis Approaches for this compound and Analogues

While SPPS is dominant, liquid-phase peptide synthesis (LPPS) offers an alternative for the production of peptides, particularly for large-scale synthesis or for specific analogues. In LPPS, the reactions are carried out in solution, and the intermediate products are purified after each step. nih.gov

The synthesis of this compound in the liquid phase would typically involve a fragment condensation strategy. For instance, di- or tri-peptide fragments could be synthesized and purified separately and then coupled together to form the final hexapeptide. This approach can help to minimize the accumulation of side products that can occur during the stepwise synthesis of longer peptides.

A key advantage of LPPS is the ability to characterize the intermediates at each stage, ensuring the purity of the building blocks before proceeding to the next coupling step. nih.gov However, LPPS is generally more labor-intensive and time-consuming than SPPS due to the need for purification after each reaction.

Chromatographic Techniques for High-Resolution Purification of this compound

Regardless of the synthetic method employed, the crude peptide product will contain a mixture of the desired full-length peptide and various impurities. Therefore, a robust purification step is essential to obtain this compound of high purity.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Optimization

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used technique for the purification of synthetic peptides. gyrosproteintechnologies.com The principle of RP-HPLC is the separation of components based on their hydrophobicity. The peptide mixture is loaded onto a column packed with a nonpolar stationary phase (e.g., C18-silica), and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, is used for elution.

The optimization of an RP-HPLC method for the purification of this compound involves several key parameters:

Column Chemistry: The choice of the stationary phase (e.g., C18, C8) and its properties (e.g., particle size, pore size) will significantly impact the separation.

Mobile Phase Composition: The gradient of the organic solvent (e.g., acetonitrile) in the mobile phase is critical for achieving good resolution. A shallow gradient is often used to effectively separate closely related impurities.

Ion-Pairing Reagent: An ion-pairing reagent, most commonly trifluoroacetic acid (TFA), is added to the mobile phase to improve peak shape and resolution by forming ion pairs with the charged groups on the peptide.

Flow Rate and Temperature: These parameters can also be adjusted to optimize the separation.

Parameter Typical Range/Condition Effect on Separation
Column C18, 5-10 µm particle size, 100-300 Å pore sizeProvides a hydrophobic stationary phase for interaction with the peptide.
Mobile Phase A 0.1% TFA in WaterThe aqueous component of the mobile phase.
Mobile Phase B 0.1% TFA in AcetonitrileThe organic component of the mobile phase.
Gradient Linear gradient from low to high %BElutes peptides based on increasing hydrophobicity.
Flow Rate 1-10 mL/min (preparative scale)Affects resolution and run time.
Detection UV at 214 nm and 280 nmDetects the peptide bonds and aromatic residues (Phe, Tyr).

This table illustrates typical parameters for the RP-HPLC purification of a peptide like this compound.

Following purification by RP-HPLC, the collected fractions containing the pure peptide are typically lyophilized to remove the solvents and obtain the final product as a white, fluffy powder. The purity of the final product is then confirmed using analytical RP-HPLC and mass spectrometry. gyrosproteintechnologies.com

Advanced Preparative Chromatography for Scale-Up in this compound Production

The large-scale production of highly pure this compound heavily relies on preparative high-performance liquid chromatography (HPLC). This technique is essential for separating the target peptide from impurities generated during synthesis. knauer.netamericanpeptidesociety.org The transition from analytical to preparative scale requires a systematic approach to maintain separation efficiency while increasing throughput. knauer.net

A cornerstone of scaling up peptide purification is reversed-phase HPLC (RP-HPLC), which separates molecules based on their hydrophobicity. americanpeptidesociety.orgnih.govgoogle.com For a peptide like this compound, with its mix of hydrophobic (Phenylalanine, Valine) and hydrophilic (Tyrosine, Threonine, Glutamic Acid) residues, RP-HPLC is particularly effective. americanpeptidesociety.org The process involves a stationary phase, typically silica-based particles chemically modified with alkyl chains (e.g., C8 or C18), and a mobile phase, which is a gradient of an aqueous solvent and an organic modifier, usually acetonitrile. americanpeptidesociety.orgnih.gov

The successful scale-up of an HPLC method involves a linear adjustment of parameters to ensure consistent chromatographic performance with larger sample volumes. knauer.net This includes modifying the column size, flow rate, and solvent composition proportionally. knauer.net For instance, scaling up from an analytical column to a preparative column necessitates a corresponding increase in flow rate to maintain the linear velocity of the mobile phase. chromatographyonline.com

A critical step before moving to a preparative scale is conducting a volume overload study on an analytical or semi-preparative column. knauer.net This helps in understanding the elution behavior of the target peptide and any co-eluting impurities under high-concentration conditions. The data from such studies inform the optimization of the preparative method to maximize purity and yield.

Modern preparative chromatography systems often integrate multi-wavelength UV detectors and mass spectrometers (MS) to trigger fraction collection. chromatographyonline.com This dual-trigger approach is highly selective, ensuring that only fractions containing the peptide of the correct mass are collected, thereby excluding impurities. chromatographyonline.com

The table below outlines typical parameters for scaling up the purification of a peptide like this compound using preparative RP-HPLC.

ParameterAnalytical ScalePreparative ScaleRationale for Change
Column Internal Diameter 4.6 mm20 mm - 50 mm or largerIncreased capacity for larger sample loads. chromatographyonline.com
Stationary Phase C8 or C18, 3-5 µm particlesC8 or C18, 5-15 µm particlesLarger particles reduce backpressure in larger columns.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water0.1% Trifluoroacetic Acid (TFA) in WaterConsistent mobile phase composition maintains selectivity.
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC. nih.gov
Flow Rate 1.0 mL/min20 - 100 mL/min or higherFlow rate is scaled proportionally to the column's cross-sectional area to maintain linear velocity. chromatographyonline.com
Gradient Optimized for analytical separationLinearly scaled from analytical gradientMaintains the separation profile achieved at the analytical scale. knauer.net
Detection UV (e.g., 214 nm, 280 nm)UV and/or Mass Spectrometry (MS)MS detection provides mass confirmation for more accurate fractionation. chromatographyonline.com
Sample Load Micrograms to low milligramsMilligrams to gramsThe primary goal of scaling up is to process larger quantities. nih.gov

Isotopic Labeling Strategies for this compound for Mechanistic Probing

Isotopic labeling is a powerful tool for elucidating the mechanisms of action and metabolic fate of peptides like this compound. This involves replacing one or more atoms in the peptide with their stable heavy isotopes, such as Deuterium (B1214612) (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N). jpt.comcpcscientific.com These labeled peptides are chemically identical to their unlabeled counterparts but can be distinguished by analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. jpt.comcpcscientific.com

The synthesis of isotopically labeled this compound is typically achieved through solid-phase peptide synthesis (SPPS), where one or more of the amino acid building blocks are isotopically enriched. isotope.comsilantes.com This allows for precise control over the location and type of isotopic label within the peptide sequence.

Applications in Mechanistic Studies:

Mass Spectrometry-Based Quantification: Stable isotope-labeled peptides (SIL peptides) are extensively used as internal standards in quantitative proteomics, a technique known as AQUA (Absolute QUAntification). cpcscientific.com By adding a known amount of the heavy-labeled this compound to a biological sample, the exact quantity of the endogenous (unlabeled) peptide can be determined with high accuracy by comparing the MS signal intensities of the light and heavy versions. cpcscientific.com

NMR Spectroscopy: Incorporating ¹³C and ¹⁵N labels into this compound can significantly enhance NMR studies. genscript.comnih.gov These isotopes have a nuclear spin that makes them NMR-active, providing detailed structural and dynamic information about the peptide, such as its conformation in solution or when bound to a target molecule. genscript.comnih.gov Deuterium labeling can also be employed to simplify complex NMR spectra. sigmaaldrich.com

Common Isotopic Labeling Strategies for this compound:

The choice of which amino acid to label and with which isotope depends on the specific research question. For instance, to study the role of the N-terminus, the first Phenylalanine could be labeled. To probe the C-terminal region, the Glutamic Acid could be the site of labeling.

The following table provides examples of isotopic labeling strategies that could be applied to this compound and their primary applications.

Labeled Amino AcidIsotope(s)Mass Difference (Da)Primary Analytical TechniquePotential Mechanistic Insight
Phenylalanine (Phe)¹³C₉, ¹⁵N10Mass Spectrometry, NMRTracking the N-terminal portion of the peptide; structural analysis of the aromatic ring interactions. cpcscientific.com
Tyrosine (Tyr)¹³C₉, ¹⁵N10Mass Spectrometry, NMRInvestigating the role of the hydroxyl group in interactions; phosphorylation studies.
Valine (Val)¹³C₅, ¹⁵N6Mass Spectrometry, NMRProbing hydrophobic interactions and backbone dynamics. cpcscientific.com
Threonine (Thr)¹³C₄, ¹⁵N5Mass Spectrometry, NMRStudying the impact of the hydroxyl group on conformation and binding.
Glutamic Acid (Glu)¹³C₅, ¹⁵N6Mass Spectrometry, NMRExamining the role of the C-terminal acidic residue in solubility and receptor binding.
Any Amino Acid²H (Deuterium)VariableNMR, Mass SpectrometrySimplifying NMR spectra for structural analysis; studying metabolic pathways. jpt.comgenscript.com

The synthesis of these labeled peptides requires specialized, isotopically enriched amino acid precursors which are incorporated during the peptide synthesis process. isotope.com The final labeled peptide is then purified using techniques like preparative HPLC to ensure high purity for subsequent analytical studies.

Structural and Conformational Characterization of H Phe Phe Tyr Val Thr Glu Oh

Experimental Spectroscopic Techniques for Conformational Analysis

Spectroscopic methods provide valuable insights into the secondary structure and local environment of the peptide backbone and amino acid side chains.

Circular Dichroism (CD) spectroscopy is a powerful technique for rapidly assessing the secondary structural elements of peptides and proteins in solution. nih.gov By measuring the differential absorption of left and right circularly polarized light, CD provides a characteristic spectrum that can indicate the presence of α-helices, β-sheets, turns, or random coil structures. nih.govacs.org

For the peptide H-Phe-Phe-Tyr-Val-Thr-Glu-OH, which contains aromatic residues (two Phenylalanines and one Tyrosine), the CD spectrum in the far-UV region (typically 190-250 nm) would be analyzed for the characteristic bands associated with peptide bond transitions. cdnsciencepub.com The presence of two negative bands around 208 nm and 222 nm would suggest an α-helical conformation, while a single negative band around 218 nm is indicative of a β-sheet structure. nih.gov A strong negative band below 200 nm is characteristic of a random coil. cdnsciencepub.com The contribution of the aromatic side chains, particularly the two adjacent Phe residues, would also be considered in the near-UV CD spectrum (250-300 nm). cdnsciencepub.com The polarity of the solvent can also influence the CD spectrum. cdnsciencepub.com

Table 1: Expected CD Spectral Features for Different Secondary Structures

Secondary StructureWavelength (nm)Expected Ellipticity
α-Helix~222Negative
~208Negative
~193Positive
β-Sheet~218Negative
~195Positive
Random Coil<200Strong Negative

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the three-dimensional structure of peptides in solution at atomic resolution. nih.gov A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to assign the resonances of all protons and carbons in this compound. nih.govubc.ca

Key NMR parameters used in conformational analysis include:

Chemical Shifts: The chemical shifts of backbone and side-chain protons and carbons are sensitive to the local electronic environment and can provide initial clues about secondary structure. ubc.ca For instance, the chemical shifts of the aromatic protons in Phe and Tyr can be observed around 7.37 ppm. nih.gov

Nuclear Overhauser Effect (NOE): NOE data provides information about through-space proximity between protons that are less than 5 Å apart. The pattern of short- and medium-range NOEs is crucial for defining the peptide's fold.

J-Couplings: Scalar couplings (J-couplings) between adjacent protons, particularly the ³J(HN,Hα) coupling constant, are related to the dihedral angle φ of the peptide backbone and can help restrain the conformation.

For this compound, specific NMR experiments would focus on assigning the aromatic ring protons of the two Phe and one Tyr residues. nih.gov The presence of these aromatic amino acids provides unique spectral signatures that can be used to probe their environment and interactions. researchgate.net

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information on the vibrational modes of the peptide backbone, which are sensitive to its conformation. acs.orgsemanticscholar.org The amide I band (primarily C=O stretching) and amide II band (N-H bending and C-N stretching) are particularly informative for secondary structure analysis. nih.govkennesaw.edu

FTIR Spectroscopy: In an FTIR spectrum of this compound, the position of the amide I band can distinguish between different secondary structures. For example, α-helices typically show an amide I band around 1650-1658 cm⁻¹, while β-sheets appear at a lower frequency, around 1620-1640 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy offers complementary information and is particularly useful in aqueous solutions due to the weak Raman scattering of water. Two-dimensional infrared (2D-IR) spectroscopy, a more advanced technique, can reveal couplings between different vibrational modes, providing insights into the peptide's structure and dynamics on a picosecond timescale. pnas.org

The analysis of these vibrational bands would allow for a detailed characterization of the backbone dynamics and conformational heterogeneity of this compound. acs.org

Advanced Biophysical Methods for Dynamic Conformational Studies

While spectroscopic techniques provide a static picture of the most populated conformations, advanced biophysical methods can probe the dynamic nature of the peptide.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique for studying protein and peptide conformational dynamics, flexibility, and interactions. youtube.comnih.govnih.gov The method relies on the principle that amide hydrogens on the peptide backbone exchange with deuterium (B1214612) when the peptide is placed in a D₂O buffer. youtube.com The rate of this exchange is dependent on the solvent accessibility and hydrogen bonding of the amide protons. youtube.comyoutube.com

In an HDX-MS experiment with this compound, the peptide would be incubated in a D₂O-based buffer for various time points. youtube.com The exchange reaction is then quenched by lowering the pH and temperature, and the peptide is analyzed by mass spectrometry to measure the mass increase due to deuterium incorporation. youtube.comyoutube.com By analyzing the deuterium uptake over time for the entire peptide or its fragments (produced by proteolysis), one can map regions of the peptide that are more flexible (fast exchange) versus those that are more structured and protected from the solvent (slow exchange). youtube.comnih.govyoutube.com

Table 2: Interpreting HDX-MS Data

Deuterium UptakeInterpretation
FastHighly flexible, solvent-exposed region
SlowStructured, protected region (e.g., in a helix or sheet)
IntermediateRegion with intermediate flexibility

This technique would reveal the dynamic landscape of this compound, identifying which residues are involved in stable secondary structures and which are part of more flexible loop regions.

Fluorescence Resonance Energy Transfer (FRET) is a spectroscopic technique that can measure the distance between two fluorescent molecules, a donor and an acceptor, when they are in close proximity (typically 1-10 nm). nih.govacs.orgnih.gov This "molecular ruler" is highly sensitive to the distance between the donor and acceptor, with the efficiency of energy transfer being inversely proportional to the sixth power of this distance. acs.orgnih.gov

Computational Approaches to Peptide Conformational Ensembles

Computational methods are indispensable for understanding the structural dynamics and conformational landscapes of peptides like this compound. These techniques provide insights into the ensemble of three-dimensional structures that a peptide can adopt, which is crucial for linking its structure to its function. By simulating the movements of atoms over time, researchers can map the potential energy surface of the peptide and identify its most stable and functionally relevant conformations. Methodologies such as Molecular Dynamics (MD), Monte Carlo (MC) simulations, and simulated annealing are powerful tools for this purpose, each offering unique advantages in exploring the complex conformational space of peptides.

Molecular Dynamics (MD) Simulations of this compound in Various Environments

Molecular Dynamics (MD) simulations are a cornerstone of computational structural biology, providing a physics-based approach to understanding the intricate dynamics of biomolecules. researchgate.net For the hexapeptide this compound, MD simulations can elucidate its conformational behavior by numerically solving Newton's equations of motion for all atoms in the system. nih.gov These simulations track the trajectory of each atom over time, revealing a detailed picture of the peptide's flexibility, folding pathways, and interactions with its environment.

The choice of environment is critical as it significantly influences the peptide's conformational preferences. Simulations can be performed in:

Vacuum: This environment simplifies calculations but neglects the significant effects of solvent, often leading to more compact structures driven by intramolecular hydrogen bonds.

Explicit Solvent (e.g., Water): Using models like TIP4P-Ew, this approach provides the most realistic representation of the physiological environment. semanticscholar.org It accurately captures hydrogen bonding with water, hydrophobic effects, and the dielectric properties of the medium, which are crucial for the folding of a peptide containing both hydrophobic (Phe, Val) and hydrophilic (Tyr, Thr, Glu) residues.

Implicit Solvent: These models offer a computational compromise by representing the solvent as a continuous medium, reducing the number of atoms and speeding up calculations.

Lipid Bilayers or Micelles: To study the peptide's interaction with cell membranes, it can be simulated within a model membrane environment, revealing how it partitions, orients, and changes conformation at the lipid-water interface.

Table 1: Typical Parameters for MD Simulation of a Peptide like this compound

ParameterTypical Value/SettingPurpose
Force Field OPLS-AA, CHARMM, AMBER researchgate.netDefines the potential energy function for atomic interactions.
Solvent Model Explicit (e.g., TIP4P-Ew) or Implicit semanticscholar.orgRepresents the physiological environment.
Simulation Box Cubic or dodecahedron, with periodic boundary conditionsSimulates a continuous system, avoiding edge effects.
Temperature 300 KSimulates physiological temperature.
Pressure 1 barSimulates atmospheric pressure.
Time Step 2 fs semanticscholar.orgThe interval between successive steps in the simulation.
Simulation Length Nanoseconds (ns) to microseconds (µs)The total duration of the simulation, determining the extent of conformational sampling.
Ensemble NVT (Canonical) or NPT (Isothermal-Isobaric)Controls the thermodynamic variables of the system.

Monte Carlo (MC) Methods for Conformational Space Sampling of this compound

Monte Carlo (MC) methods provide an alternative and powerful approach for exploring the vast conformational space of peptides like this compound. nih.gov Unlike MD simulations, which follow a deterministic path based on forces, MC methods generate new conformations through random changes to the peptide's coordinates (e.g., bond rotations, translations). These new states are then accepted or rejected based on a probability criterion, typically the Metropolis criterion, which depends on the change in potential energy. researchgate.net

A key advantage of MC simulations is their ability to overcome large energy barriers more easily than standard MD simulations. nih.gov By allowing for non-physical moves, MC methods can jump between different energy minima, providing a more comprehensive sampling of the conformational landscape, especially for complex systems with many degrees of freedom. nih.gov This is particularly useful for a flexible hexapeptide like this compound, which can exist in numerous distinct conformational states.

Various MC algorithms can be applied:

Standard Metropolis MC: Involves random perturbations of atomic positions or torsional angles.

Concerted Rotations: A type of move that alters backbone dihedral angles while keeping the rest of the chain fixed, which is efficient for sampling protein backbone motions. nih.gov

Hybrid MC/MD: Combines the strengths of both methods, using MD to generate trial moves that are then accepted or rejected by an MC criterion.

For this compound, MC simulations can be used to determine the relative populations of different secondary structures (e.g., turns, extended conformations) and the preferred orientations of its amino acid side chains. The method is well-suited for calculating thermodynamic properties such as free energy differences between conformational states.

Table 2: Comparison of MD and MC Methods for this compound

FeatureMolecular Dynamics (MD)Monte Carlo (MC)
Nature of Moves Deterministic, based on interatomic forces.Stochastic, based on random changes.
Time Dependence Provides a time-dependent trajectory of the system.Does not inherently provide kinetic information. researchgate.net
Energy Barriers Can get trapped in local energy minima.More effective at crossing high energy barriers. nih.gov
Sampling Efficiency Efficient for local conformational sampling.Can be more efficient for global conformational sampling. nih.gov
Primary Application Studying dynamic processes and pathways.Determining equilibrium thermodynamic properties and broad conformational ensembles.

Simulated Annealing and Clustering Techniques for this compound Substates

To effectively navigate the complex energy landscape of this compound and identify its most stable conformations, simulated annealing can be employed. This computational technique is inspired by the metallurgical process of annealing, where a material is heated and then slowly cooled to increase the size of its crystals and reduce their defects. In computational terms, the "temperature" of the simulation is a parameter that controls the probability of accepting moves that increase the system's energy.

The process for this compound would involve:

Heating: The simulation is started at a high temperature, allowing the peptide to overcome energy barriers and explore a wide range of conformations, including high-energy ones.

Cooling: The temperature is gradually lowered according to a predefined schedule. As the system cools, it is less likely to accept energetically unfavorable moves, and it will preferentially settle into low-energy states. The slow cooling schedule is crucial to avoid getting trapped in a high-energy local minimum.

This method is highly effective for finding the global minimum energy structure and other low-lying energy minima of the peptide.

Once a large ensemble of conformations is generated, either through MD, MC, or simulated annealing, clustering techniques are used to group similar structures together. This simplifies the analysis of thousands or millions of individual snapshots into a manageable number of representative conformational substates. Each cluster represents a distinct region on the peptide's energy landscape.

Common clustering algorithms include:

RMSD-based clustering: Groups structures based on the root-mean-square deviation of their atomic positions.

Dihedral angle-based clustering: Groups structures based on the similarity of their backbone or side-chain dihedral angles.

Hierarchical clustering: Builds a hierarchy of clusters, either from the bottom up (agglomerative) or the top down (divisive).

By analyzing the resulting clusters for this compound, researchers can identify the most populated (and thus most stable) conformational states, characterize the transitions between them, and understand the structural features that define the peptide's biological activity. For instance, analysis of protein databases has shown that proximal interacting aromatic residues are predominantly stacked, while distal ones are T-shaped, a finding that could be correlated with the clusters identified for this peptide. nih.gov

Table 3: Common Clustering Algorithms for Peptide Conformational Analysis

AlgorithmDescriptionApplication to this compound
K-means Partitions data into a pre-specified number (k) of clusters by minimizing the distance of points to the cluster's centroid.Quickly identifies a set number of dominant conformational states.
Hierarchical Clustering Creates a tree-like diagram (dendrogram) of clusters without requiring the number of clusters to be specified beforehand.Reveals the relationships and structural similarity between different conformational substates.
DBSCAN Groups together points that are closely packed together, marking as outliers points that lie alone in low-density regions.Identifies core, stable conformations while filtering out transient, less relevant structures.

Molecular Recognition and Biomolecular Interaction Profiling of H Phe Phe Tyr Val Thr Glu Oh

In Vitro Investigation of Peptide-Protein Interactions (PPIs)

No specific target proteins for H-Phe-Phe-Tyr-Val-Thr-Glu-OH have been identified in the reviewed literature.

There is no available data from SPR, ITC, or other biophysical techniques to quantify the binding affinity or kinetics of this compound with any protein target.

Information regarding the binding stoichiometry and thermodynamic parameters of this compound interactions is not available.

Interactions of this compound with Lipid Bilayers and Membrane Mimics

No studies on the permeation of this compound across lipid bilayers or its mechanisms of membrane association have been reported.

There is no available research detailing the effects of this compound on the structure and dynamics of cell membranes or membrane mimics.

Absence of Research Data Precludes Article Generation on the Enzymatic Activity of this compound

Despite a comprehensive search of scientific databases and scholarly articles, no specific information is available regarding the enzymatic substrate or inhibitor activity of the hexapeptide this compound. Consequently, it is not possible to generate the requested scientific article focusing on its molecular recognition, biomolecular interaction profiling, and enzymatic modulation.

The performed searches did not yield any studies that have investigated the kinetic characterization of this compound in enzyme assays or the molecular mechanisms by which it might modulate enzyme activity. While general information on the constituent amino acids—Phenylalanine (Phe), Tyrosine (Tyr), Valine (Val), Threonine (Thr), and Glutamic acid (Glu)—and their roles in enzymology is abundant, this information is not specific to the peptide sequence . For instance, Phenylalanine is known to be a precursor for Tyrosine and can act as an allosteric regulator of enzymes such as phenylalanine hydroxylase. nih.govelsevierpure.comnih.govresearchgate.net Similarly, Tyrosine is a crucial amino acid in the catalytic and regulatory mechanisms of numerous enzymes. elsevierpure.comnih.gov However, the behavior of these amino acids within this specific peptide sequence has not been documented.

Without any available data on the enzymatic interactions of this compound, the core sections of the requested article, including detailed research findings and data tables on its kinetic parameters (e.g., K_m, V_max) and its role as a potential enzyme substrate or inhibitor, cannot be developed.

Therefore, the generation of an authoritative and scientifically accurate article on the enzymatic activity of this compound is not feasible at this time due to the lack of published research on this specific compound.

Mechanistic Investigations of Cellular and Subcellular Modulatory Activities of H Phe Phe Tyr Val Thr Glu Oh

Investigations into the Stability and Degradation Pathways of H-Phe-Phe-Tyr-Val-Thr-Glu-OH in Biological MilieusNo studies have been found that characterize the stability or the degradation pathways of this hexapeptide in biological environments.

Proteolytic Stability and Identification of Degradation Products of this compound

The proteolytic stability of a peptide is a critical factor in its biological activity and is determined by its susceptibility to degradation by proteases. Peptides are generally vulnerable to enzymatic cleavage, which can limit their bioavailability and therapeutic potential. The stability of a peptide is highly dependent on its amino acid sequence, structure, and the specific proteases present in the biological environment.

Without experimental data for this compound, its stability against common proteases like pepsin, trypsin, and chymotrypsin (B1334515) remains uncharacterized. The presence of two Phenylalanine (Phe) residues suggests potential cleavage sites for chymotrypsin, which preferentially cleaves at the C-terminal side of aromatic amino acids. Similarly, the Tyrosine (Tyr) residue also provides a potential cleavage site for chymotrypsin.

The degradation of this compound would likely result in smaller peptide fragments and individual amino acids. The identification of these degradation products would typically be achieved through techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS).

Table 1: Potential Proteolytic Cleavage Sites and Degradation Products of this compound (Hypothetical)

ProteasePotential Cleavage Site(s)Hypothetical Degradation Products
ChymotrypsinAfter Phe (Position 1), Phe (Position 2), Tyr (Position 3)H-Phe-OH, H-Phe-Tyr-Val-Thr-Glu-OH, H-Phe-Phe-OH, H-Tyr-Val-Thr-Glu-OH, H-Phe-Phe-Tyr-OH, H-Val-Thr-Glu-OH
AminopeptidasesN-terminusH-Phe-OH, H-Phe-Tyr-Val-Thr-Glu-OH
CarboxypeptidasesC-terminusH-Phe-Phe-Tyr-Val-Thr-OH, H-Glu-OH

This table is hypothetical and for illustrative purposes only, as no experimental data for this compound was found.

Mechanisms of Oxidative Stability and Radical Scavenging Properties of this compound

The oxidative stability of a peptide refers to its ability to resist damage from reactive oxygen species (ROS). The antioxidant properties of peptides are often attributed to the presence of specific amino acid residues that can donate electrons or protons to neutralize free radicals.

The peptide this compound contains a Tyrosine (Tyr) residue, which has a phenolic side chain. Phenolic compounds are known to be effective antioxidants due to their ability to act as hydrogen donors, thereby scavenging free radicals. nih.gov The Phenylalanine (Phe) residues, with their aromatic rings, may also contribute to radical scavenging activity, although generally to a lesser extent than Tyrosine. acs.org The presence of these aromatic residues suggests that this compound could possess antioxidant properties.

The mechanism of radical scavenging would likely involve the transfer of a hydrogen atom from the hydroxyl group of the Tyrosine side chain to a free radical, thus stabilizing the radical and preventing it from causing oxidative damage to other molecules.

Table 2: Amino Acid Residues in this compound and their Potential Contribution to Radical Scavenging (Hypothetical)

Amino Acid ResiduePositionPotential Role in Radical Scavenging
Phenylalanine (Phe)1Potential contribution from the aromatic ring.
Phenylalanine (Phe)2Potential contribution from the aromatic ring.
Tyrosine (Tyr)3Primary contributor due to the phenolic hydroxyl group acting as a hydrogen donor. nih.gov
Valine (Val)4Generally considered to have low intrinsic radical scavenging activity.
Threonine (Thr)5The hydroxyl group may have some minor contribution.
Glutamic Acid (Glu)6The carboxylic acid side chain is not a primary radical scavenger.

This table is based on the known properties of individual amino acids and is for illustrative purposes only, as no experimental data for this compound was found.

Structure Activity Relationship Sar Studies and Rational Design Principles for H Phe Phe Tyr Val Thr Glu Oh Analogues

Systematic Amino Acid Scanning and Mutagenesis (e.g., Alanine (B10760859) Scan, D-Amino Acid Scan)

Alanine scanning, where each residue is systematically replaced by alanine, is a cornerstone of SAR studies. nih.gov Alanine removes the side chain beyond the β-carbon without introducing significant steric or electronic perturbations, thereby revealing the importance of the original side chain's functionality. nih.gov

The hypothetical importance of each residue in H-Phe-Phe-Tyr-Val-Thr-Glu-OH can be inferred from the unique properties of their side chains:

Phenylalanine (Phe¹ and Phe²): As hydrophobic, aromatic residues, the two N-terminal phenylalanines likely play a crucial role in binding through hydrophobic interactions and π-π stacking with aromatic pockets in a target receptor. russelllab.org Their proximity suggests a potential cooperative interaction.

Tyrosine (Tyr³): Similar to phenylalanine, tyrosine possesses an aromatic ring but also includes a hydroxyl group. researchgate.net This hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming key interactions that orient the peptide. Its substitution would distinguish between a purely hydrophobic role and one involving hydrogen bonding.

Threonine (Thr⁵): Threonine is a polar amino acid with a secondary hydroxyl group. youtube.com This group can participate in hydrogen bonding, which may be critical for maintaining a specific conformation or for direct interaction with a receptor.

Glutamic Acid (Glu⁶): Located at the C-terminus, glutamic acid has a carboxylic acid side chain that is typically negatively charged at physiological pH. nih.gov This charge can form vital salt bridges or hydrogen bonds with positively charged residues or metal ions in a binding partner. nih.gov

A systematic alanine scan would quantify the importance of each side chain. A significant decrease in activity upon substitution to alanine would classify a residue as a hotspot. nih.gov

Original ResidueSubstitutionPredicted Impact on ActivityRationale
Phe¹AlaSignificant DecreaseLoss of key hydrophobic and aromatic interactions at the N-terminus. russelllab.org
Phe²AlaSignificant DecreaseLoss of secondary hydrophobic and aromatic interactions. russelllab.org
Tyr³AlaVery Significant DecreaseLoss of both aromatic interactions and critical hydrogen bonding from the hydroxyl group. researchgate.net
Val⁴AlaModerate DecreaseLoss of specific hydrophobic packing; alanine partially preserves hydrophobicity but lacks the bulk of valine. youtube.com
Thr⁵AlaSignificant DecreaseRemoval of a key hydrogen-bonding hydroxyl group, potentially disrupting conformation or binding. youtube.com
Glu⁶AlaVery Significant DecreaseElimination of the negative charge, preventing crucial salt bridge formation or hydrogen bonding. nih.gov

Proteins and peptides in mammals are constructed almost exclusively from L-amino acids. nih.gov Substituting a native L-amino acid with its D-enantiomer (a D-amino acid scan) can have profound effects on the peptide's function. This substitution alters the local stereochemistry, which can disrupt the peptide's secondary structure (e.g., α-helices or β-sheets) and its ability to fit into a chiral binding pocket. nih.gov However, D-amino acid incorporation can also confer resistance to proteolytic degradation, enhancing peptide stability.

A D-amino acid scan on this compound would reveal the stereochemical sensitivity at each position.

Disruption of Structure: The introduction of a D-amino acid can introduce a "kink" in the peptide backbone, altering the spatial orientation of neighboring side chains and potentially abolishing activity. nih.gov

Altered Binding: If a specific residue's side chain must be oriented in a precise manner to fit into its binding pocket, a D-amino acid substitution will project the side chain in a different direction, likely reducing or eliminating binding affinity.

Enhanced Stability: If a position is tolerant to stereochemical changes, a D-amino acid analogue might retain activity while benefiting from increased resistance to enzymes.

PositionSubstitutionPredicted Impact on ActivityRationale
1L-Phe → D-PheSignificant DecreaseLikely disrupts the orientation required for interaction with a chiral binding pocket.
2L-Phe → D-PheSignificant DecreaseCould alter the peptide backbone conformation, misaligning other critical residues. nih.gov
3L-Tyr → D-TyrSignificant DecreaseThe precise geometry of the tyrosyl side chain is often critical for receptor activation.
4L-Val → D-ValModerate to Significant DecreaseMay be less sensitive if its role is primarily to fill a less-defined hydrophobic space, but still likely to impact backbone structure.
5L-Thr → D-ThrSignificant DecreaseThe specific vector of the hydroxyl group for hydrogen bonding would be lost.
6L-Glu → D-GluSignificant DecreaseThe position of the carboxylate side chain relative to the backbone is critical for ionic interactions.

Side-Chain and Backbone Modifications for Modulating this compound Activity

Beyond simple substitution, modifying the side chains with non-natural structures or altering the peptide backbone itself provides a sophisticated means to fine-tune activity, stability, and bioavailability.

Incorporating non-canonical amino acids (ncAAs) offers a vast chemical space for analogue design. nih.govnih.gov This strategy allows for the introduction of chemical functionalities not present in the 20 common amino acids, enabling precise modulation of steric, electronic, and hydrophobic properties. researchgate.net

Potential modifications for this compound could include:

At Phenylalanine/Tyrosine Positions:

Halogenation: Replacing a hydrogen on the aromatic ring of Phe or Tyr with fluorine, chlorine, or bromine can modulate hydrophobicity and electronic properties, potentially enhancing binding affinity through halogen bonds.

N-methylation: Methylating the backbone amide nitrogen of a residue can protect against enzymatic cleavage and restrict conformational flexibility, which may lock the peptide into a more active conformation.

Homologues: Using Homophenylalanine or Homotyrosine would extend the side chain by a methylene (B1212753) group, probing the size constraints of the binding pocket.

At the Glutamic Acid Position:

Bioisosteres: Replacing the carboxylic acid of Glu with a tetrazole group can maintain the negative charge and acidic nature while potentially improving metabolic stability and cell permeability.

PositionOriginal ResidueNon-Canonical AnalogueRationale for Incorporation
3Tyrp-amino-PhenylalanineIntroduce a novel basic group for new interactions or as a chemical handle for conjugation. google.com
1 or 2PheN-methyl-PhenylalanineIncrease proteolytic stability and constrain backbone conformation. nih.gov
4ValCyclohexylalanineIncrease hydrophobicity and steric bulk to better fill a large hydrophobic pocket. nih.gov
6GluTetrazolyl-glycineAct as a bioisostere for the carboxylic acid, potentially enhancing stability and binding.

Linear peptides like this compound are often highly flexible, which can be entropically unfavorable for binding. Cyclization strategies constrain the peptide's conformation, reducing flexibility and often leading to increased receptor affinity, selectivity, and stability. researchgate.net

Head-to-Tail Cyclization: An amide bond could be formed between the N-terminal amine of Phe¹ and the C-terminal carboxyl group of Glu⁶. This creates a cyclic hexapeptide, dramatically reducing conformational freedom.

Side Chain-to-Side Chain Cyclization: A lactam bridge could be formed between the side-chain amine of an introduced basic residue (like Lysine or Ornithine) and the side-chain carboxyl of Glu⁶.

Peptide Stapling: This technique involves introducing two α-methyl, α-alkenyl amino acids at specific positions (e.g., i and i+4 or i+7) and then cross-linking them through an all-hydrocarbon "staple" using olefin metathesis. This is particularly effective at stabilizing α-helical conformations. If this compound were predicted to adopt a helical structure upon binding, stapling could pre-organize it into this active conformation.

These strategies lock the peptide into a more defined three-dimensional structure, which can be optimized to fit the target receptor perfectly. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to build a mathematical correlation between the chemical properties of a series of compounds and their biological activities. wikipedia.orgnih.gov For this compound, a QSAR model would be invaluable for predicting the activity of newly designed analogues before their synthesis, thereby saving time and resources. nih.gov

The process involves:

Data Collection: Synthesizing and testing a diverse library of analogues of the parent peptide with modifications at various positions.

Descriptor Calculation: For each analogue, a set of molecular descriptors is calculated. These are numerical values that represent various physicochemical properties, such as:

Hydrophobicity: logP (partition coefficient)

Electronic Properties: Hammett constants, partial atomic charges

Steric Properties: Molecular weight, side-chain volume, surface area

Topological Indices: Descriptors of molecular shape and branching

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Support Vector Machines), a mathematical equation is generated that links the descriptors (independent variables) to the biological activity (dependent variable). plos.org

A hypothetical QSAR equation for analogues of this compound might look like:

Biological Activity = c₀ + c₁(logP) - c₂(PSA) + c₃(V_Tyr) + c₄(q_Glu)

Where:

PSA is the polar surface area.

V_Tyr is the volume of the side chain at the tyrosine position.

q_Glu is the partial charge on the glutamic acid side chain.

c₀-c₄ are coefficients determined by the regression analysis.

A validated QSAR model allows researchers to computationally screen virtual libraries of new analogues, prioritizing the most promising candidates for synthesis and testing. nih.gov

De Novo Design Principles Applied to this compound Scaffold

De novo design represents a more ambitious approach, aiming to create entirely new peptide sequences based on a fundamental understanding of the structural requirements for activity, rather than simply modifying an existing template. nih.gov This often involves computational methods that can explore a vast sequence space to identify novel candidates. novoprolabs.com

Iterative Design Cycles Integrating Computational and Experimental Data

The de novo design process is typically iterative, involving a cycle of computational design, chemical synthesis, and experimental validation. chegg.com Computational tools can generate a list of promising peptide sequences based on a predefined set of constraints, such as maintaining a specific three-dimensional fold or interacting with a particular receptor pocket.

These computationally designed peptides are then synthesized and their biological activity is experimentally determined. The results of these experiments are then fed back into the computational models to refine the design parameters for the next iteration. This iterative process allows for the gradual optimization of the peptide sequence, leading to compounds with significantly improved properties.

Exploration of Sequence Space for Optimized this compound Analogues

The exploration of the vast sequence space available for peptide design is a significant challenge. novoprolabs.com For a hexapeptide like this compound, if each position could be occupied by any of the 20 proteinogenic amino acids, the total number of possible sequences would be 20^6, or 64 million.

Computational approaches are essential for navigating this immense landscape. Techniques such as genetic algorithms and Monte Carlo simulations can be used to efficiently search for sequences that are predicted to have high activity. These methods can also incorporate constraints to ensure that the designed peptides have desirable properties such as good solubility and stability.

The ultimate goal of exploring the sequence space is to identify novel analogues of this compound with superior therapeutic potential. By combining computational design with experimental validation, researchers can accelerate the discovery of new and effective peptide-based drugs.

Computational Chemistry and Bioinformatics Approaches in H Phe Phe Tyr Val Thr Glu Oh Research

Molecular Docking and Binding Site Prediction for H-Phe-Phe-Tyr-Val-Thr-Glu-OH

Molecular docking is a critical computational technique used to predict the preferred orientation and conformation of one molecule when bound to another. springernature.com For the peptide this compound, docking simulations can elucidate how it interacts with a specific protein receptor, which is a key step in understanding its biological function. The process involves sampling possible binding poses and ranking them using a scoring function. cambridge.org

Predicting the specific site of interaction on a protein surface is crucial for understanding function and for drug design. frontiersin.orgnih.gov Methods like PeptiMap and GalaxyPepDock are designed to map potential peptide-binding sites on protein structures. nih.govnih.gov These approaches often leverage libraries of known protein-peptide complexes or use fragment-based mapping to identify surface pockets with characteristics favorable for peptide binding. nih.gov For this compound, these tools could be used to scan the surface of a target protein to identify the most probable binding locations, even without prior experimental data on the binding site. nih.gov

The study of this compound can employ two primary docking strategies:

Structure-Based Docking: This approach requires the three-dimensional structure of the target protein receptor. The peptide is then computationally "docked" into a predefined binding site or across the entire protein surface (blind docking). nih.govacs.org The flexibility of both the peptide and the protein side chains within the binding pocket is often considered to achieve a more accurate prediction of the binding mode. nih.govarxiv.org Given the inherent flexibility of a hexapeptide, methods like CABS-dock, which allow for significant conformational changes in both molecules, would be particularly suitable. nih.govarxiv.org

Ligand-Based Docking: When the structure of the target receptor is unknown, ligand-based methods can be used. These approaches rely on the knowledge of other molecules (ligands) that bind to the same target. By comparing the shape, size, and physicochemical properties of this compound with a set of known active ligands, a pharmacophore model can be developed to predict its binding orientation.

Combining both ligand-based and structure-based methods can often lead to more robust and reliable predictions. nih.gov

A crucial component of molecular docking is the scoring function, an algorithm used to evaluate the fitness of a particular binding pose. cambridge.org These functions estimate the binding free energy of the peptide-protein complex, with lower scores typically indicating more favorable interactions.

Scoring functions can be broadly categorized as follows:

Interactive Data Table: Types of Scoring Functions in Molecular Docking
Scoring Function Type Principle Example Application for this compound
Force-Field Based Calculates the sum of non-bonded interactions (van der Waals and electrostatic) between the peptide and the protein. Estimating the energetic contribution of the tyrosine (Tyr) residue's hydroxyl group forming a hydrogen bond with the receptor.
Empirical Uses a regression equation with weighted terms for different types of interactions (e.g., hydrogen bonds, hydrophobic contacts, rotational entropy loss). Quantifying the overall binding affinity by summing up favorable hydrophobic interactions from the two phenylalanine (Phe) residues and penalizing for loss of conformational freedom.

| Knowledge-Based | Derives statistical potentials from a database of known protein-ligand complexes to score atom-pair interactions. | Assessing the likelihood of observing a close contact between the glutamic acid (Glu) of the peptide and a positively charged residue on the protein, based on frequencies in experimental structures. |

The ultimate goal of these simulations is to predict the most likely binding pose of this compound. This predicted structure provides a static snapshot of the interaction, highlighting key amino acid residues involved in the binding and forming a basis for further dynamic analysis or rational drug design.

Advanced Molecular Dynamics Simulations for this compound Systems

While molecular docking provides a static picture, molecular dynamics (MD) simulations offer a dynamic view of the peptide system, revealing its conformational changes and interactions over time. nih.govbonvinlab.org MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe processes like peptide folding, binding, and unbinding at an atomic level. acs.orgacs.orgnih.gov However, standard MD simulations can be computationally expensive and may not adequately sample large-scale conformational changes within accessible timescales. researchgate.net

To overcome the limitations of standard MD, enhanced sampling techniques are employed to accelerate the exploration of the peptide's conformational landscape. nih.govaip.orgnih.govaip.orgnumberanalytics.com These methods are particularly valuable for studying flexible peptides like this compound.

Metadynamics: This technique introduces a history-dependent bias potential that discourages the system from revisiting previously explored conformations, pushing it to overcome energy barriers and discover new states. acs.orgacs.org For this compound, metadynamics could be used to map the free energy landscape of its folding process or its binding to a receptor. nih.govnih.gov

Umbrella Sampling: This method is used to calculate the potential of mean force (PMF) along a specific reaction coordinate, such as the distance between the peptide and its receptor. The simulation is divided into windows along this coordinate, and a biasing potential (the "umbrella") is applied in each window to ensure adequate sampling. This would be useful for detailing the energy profile of the peptide's binding or unbinding pathway.

A primary goal of computational studies is to accurately calculate the binding free energy (ΔG_bind) of a peptide to its target, which determines the binding affinity. nih.govacs.org Methods like the molecular mechanics Poisson-Boltzmann surface area (MM/PBSA) and alchemical free energy calculations are commonly used.

Alchemical methods, such as free energy perturbation (FEP) or thermodynamic integration (TI), involve computationally "transforming" the peptide into nothing or into a different peptide. frontiersin.org While computationally intensive, these methods can provide highly accurate predictions of binding affinities. For example, a study using a single-decoupling alchemical approach on cyclic peptides binding to HIV1-integrase yielded binding free energies that were qualitatively consistent with experimental data. frontiersin.org A similar approach could be applied to this compound to predict its binding affinity to a given receptor.

Recent developments in combining enhanced sampling with free energy calculations, such as Peptide Gaussian accelerated molecular dynamics (Pep-GaMD), have shown promise in accurately predicting peptide binding free energies with errors smaller than 1.0 kcal/mol compared to experimental values. biorxiv.org

Illustrative Data Table: Hypothetical Free Energy Calculation Results

Method System Calculated ΔG_bind (kcal/mol) Experimental ΔG_bind (kcal/mol)
Pep-GaMD Peptide A + SH3 Domain -7.72 ± 0.54 -7.84
Pep-GaMD Peptide B + SH3 Domain -6.84 ± 0.14 -7.24
PaCS-MD/MSM FKBP + FK506 -12.1 ± 1.1 -12.9
This table shows example data from published studies on different peptide systems to illustrate the type of results obtained from free energy calculations.

Sources: biorxiv.orgnih.gov

Machine Learning and Deep Learning Models for this compound Properties and Interactions

In recent years, machine learning (ML) and deep learning (DL) have emerged as powerful tools in peptide research, capable of predicting a wide range of properties and interactions from sequence and structural data. frontiersin.orgnih.govrsc.orgyoutube.comfrontiersin.orgnih.gov These models can overcome some of the speed and accuracy limitations of traditional physics-based simulations. oup.com

For this compound, ML models could be trained to predict various characteristics:

Bioactivity Prediction: Models can be trained on large datasets of peptides with known functions (e.g., antimicrobial, anticancer) to predict the likelihood that this compound possesses a certain bioactivity. frontiersin.org

Property Prediction: Physicochemical properties crucial for drug development, such as solubility, stability, and cell permeability, can be predicted using models trained on peptide sequence features. nih.gov

Interaction Prediction: Deep learning models, such as those based on graph neural networks or transformers like AlphaFold, can predict whether a peptide will bind to a specific protein and even model the structure of the resulting complex with increasing accuracy. nih.govacs.orgpnas.orgfrontiersin.orgelsevierpure.com These methods learn complex patterns from vast amounts of biological data to make predictions that can significantly outperform older docking methods. nih.govacs.org For instance, a DL framework named CAMP can not only predict peptide-protein binding but also identify the crucial amino acid residues involved in the interaction. rsc.org

Predictive Modeling of Peptide-Protein Interactions (PepPIs) Involving this compound

Predictive modeling of peptide-protein interactions (PepPIs) is a cornerstone of computational drug discovery and molecular biology. For the peptide this compound, these models are employed to forecast its binding affinity and specificity towards various protein targets. Techniques such as molecular docking and molecular dynamics simulations are instrumental in this regard. nih.gov These methods, often augmented by artificial intelligence, can generate potential binding poses of the peptide and assess its flexibility and interaction energies. nih.gov

Machine learning and deep learning models have emerged as powerful tools for predicting PepPIs, offering efficient and accurate alternatives to traditional computational methods. arxiv.org These models can overcome challenges like the high flexibility of peptides and the scarcity of structural data for peptide-protein complexes. arxiv.org For instance, a model like TPepPro utilizes sequence features and predicted contact maps to forecast interactions. nih.gov In the context of this compound, such models would analyze its sequence to predict its likelihood of interacting with specific protein families, such as kinases or proteases.

The presence of specific residues within this compound, such as Phenylalanine (Phe) and Glutamic acid (Glu), can contribute to stabilizing interactions. For example, C-H···O hydrogen bonds between the side chains of Phe and Glu can stabilize helical structures, with each interaction contributing approximately -0.5 kcal/mol to the stability. nih.gov This energetic contribution is a critical parameter for predictive models.

A hypothetical application of predictive modeling for this compound could involve screening it against a library of disease-related proteins. The results would rank potential protein targets based on predicted binding affinities, guiding further experimental validation.

Feature Engineering from this compound Sequence and Structural Data

Feature engineering is a critical step in developing robust machine learning models for peptide activity prediction. It involves extracting meaningful numerical representations from the peptide's sequence and structural information. For this compound, these features can be categorized into several types:

Physicochemical Properties: Each amino acid in the sequence (Phe, Tyr, Val, Thr, Glu) possesses distinct physicochemical properties. sigmaaldrich.comwikipedia.org These include hydrophobicity, molecular weight, and isoelectric point, which can be encoded as numerical vectors. The aromatic residues Phe and Tyr, for example, contribute to hydrophobicity and can engage in specific aromatic interactions. acs.org

Sequence-based Features: These are derived directly from the amino acid sequence. Examples include amino acid composition, dipeptide composition, and pseudo-amino acid composition. These features capture information about the frequency of amino acids and their local arrangement.

Structural Features: If a three-dimensional structure of this compound is available or can be predicted, features such as secondary structure elements (e.g., helix, sheet), solvent accessible surface area, and the number of hydrogen bonds can be calculated. These features provide insights into the peptide's conformation and potential interaction surfaces.

The following table outlines some of the key physicochemical properties of the constituent amino acids of this compound, which are used in feature engineering.

Amino AcidAbbreviationTypeMolecular Weight ( g/mol )Hydrophobicity Index
PhenylalaninePheAromatic, Hydrophobic165.19100
TyrosineTyrAromatic, Hydrophobic181.19-
ValineValAliphatic, Hydrophobic117.1576
ThreonineThrPolar, Uncharged119.12-
Glutamic AcidGluAcidic147.13-

Data sourced from various amino acid property databases. sigmaaldrich.com

These engineered features serve as the input for machine learning algorithms to train models that can predict various biological activities of this compound, such as its potential as an enzyme inhibitor or an antimicrobial peptide.

Bioinformatics Tools for Sequence Analysis and Homology Modeling

Comparative Analysis of this compound with Known Bioactive Peptides

Comparative analysis of this compound with known bioactive peptides is a crucial step in elucidating its potential functions. This involves aligning its sequence with peptides in databases such as BIOPEP or PepBank to identify similarities. The presence of specific amino acid combinations can be indicative of certain biological activities.

For example, the presence of hydrophobic amino acids like Phenylalanine and Valine at the N- and C-termini is often associated with the inhibitory activity of peptides against enzymes like pancreatic lipase. nih.gov Furthermore, peptides containing Tyrosine have been noted for their antioxidant properties. nih.gov The sequence of this compound contains two Phenylalanine residues and one Tyrosine, suggesting it may possess both enzyme inhibitory and antioxidant capabilities.

A comparative analysis could reveal similarities to known antihypertensive peptides. For instance, some antihypertensive peptides derived from milk proteins, such as α-lactorphin (Tyr-Gly-Leu-Phe), also contain aromatic residues like Tyrosine and Phenylalanine. oup.com

The table below presents a comparative analysis of this compound with a selection of known bioactive peptides, highlighting shared amino acid residues that may suggest similar functionalities.

PeptideSequenceKnown/Potential ActivityShared Residues with this compound
α-lactorphinTyr-Gly-Leu-PheAntihypertensiveTyr, Phe
Aβ(16-20)Lys-Leu-Val-Phe-PheAmyloidogenicVal, Phe
Angiotensin IIAsp-Arg-Val-Tyr-Ile-His-Pro-PheVasoconstrictorVal, Tyr, Phe

This comparative approach provides a preliminary assessment of the potential bioactivities of this compound, guiding further experimental investigation.

Identification of Peptide Motifs and Their Conservation in this compound

Peptide motifs are short, conserved sequence patterns that are often associated with specific biological functions, such as protein binding or enzymatic cleavage sites. Identifying such motifs within this compound can offer clues about its molecular interactions and potential roles in biological pathways. Bioinformatics tools and databases can be used to scan the peptide's sequence for known motifs. nih.gov

For instance, the presence of a Phe-Phe motif is found in amyloid-β peptides, which are involved in Alzheimer's disease. researchgate.net While this does not definitively mean this compound is amyloidogenic, it highlights a structural feature that could be of interest for further study. The conservation of such motifs across different proteins or peptides can indicate functional importance. nih.gov

The process of motif identification can be accelerated by employing techniques that utilize the unique properties of short peptides derived from larger proteins to pinpoint functional motifs. researchgate.net By analyzing the sequence this compound, several potential short linear motifs could be hypothesized based on the properties of its constituent amino acids.

Potential MotifAmino AcidsPossible Functional Relevance
Phe-PhePhenylalanine-PhenylalanineFound in amyloidogenic peptides; may mediate protein-protein interactions. researchgate.net
Tyr-ValTyrosine-ValineCould be part of a recognition site for certain kinases or phosphatases.
Thr-GluThreonine-Glutamic AcidThe hydroxyl group of Threonine and the carboxyl group of Glutamic acid could be involved in hydrogen bonding and electrostatic interactions.

The conservation of these identified motifs can be assessed by searching for their occurrence in protein sequence databases. A high degree of conservation would suggest that the motif is functionally significant and has been maintained throughout evolution. nih.gov

Q & A

Basic Research Questions

Q. What methodologies are recommended for optimizing the solid-phase synthesis of H-Phe-Phe-Tyr-Val-Thr-Glu-OH?

  • Answer : Solid-phase peptide synthesis (SPPS) is the standard method. Key steps include:

  • Using Fmoc/t-Bu protection strategies to ensure side-chain stability during synthesis .
  • Cleavage with trifluoroacetic acid (TFA) to remove protecting groups, followed by precipitation in cold ether .
  • Purification via reversed-phase HPLC (RP-HPLC) with gradients of acetonitrile/water (0.1% TFA) to achieve >95% purity. Monitor purity using analytical HPLC and confirm identity via mass spectrometry (MS) .

Q. How can researchers characterize the structural stability of this compound under varying pH and temperature conditions?

  • Answer :

  • Perform circular dichroism (CD) spectroscopy to assess secondary structure (e.g., α-helix, β-sheet) in buffers of pH 3–9 .
  • Use dynamic light scattering (DLS) to monitor aggregation at temperatures ranging from 4°C to 50°C.
  • Validate stability via accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks) followed by HPLC analysis .

Advanced Research Questions

Q. How can contradictory data on the peptide’s ACE-inhibitory versus anti-inflammatory activities be resolved?

  • Answer : Contradictions may arise from assay conditions or peptide conformation. Mitigation strategies include:

  • Conducting dose-response studies across multiple cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory activity) and in vitro ACE inhibition assays under standardized conditions .
  • Comparing structural dynamics using molecular dynamics (MD) simulations to identify conformational states linked to specific bioactivities .
  • Validating in vivo efficacy in rodent models of hypertension and inflammation, controlling for pharmacokinetic variables .

Q. What experimental designs are suitable for studying the peptide’s interaction with lipid bilayers or membrane receptors?

  • Answer :

  • Use surface plasmon resonance (SPR) to quantify binding affinity to immobilized lipid bilayers or recombinant receptors (e.g., AT1R for ACE-related studies) .
  • Employ fluorescence anisotropy with labeled peptides to monitor membrane insertion efficiency .
  • Combine cryo-electron microscopy (cryo-EM) and NMR spectroscopy to resolve binding interfaces at atomic resolution .

Q. How can researchers address discrepancies in reported bioactivity due to counterion effects (e.g., TFA vs. acetate)?

  • Answer :

  • Synthesize the peptide with alternative counterions (e.g., acetic acid) and compare bioactivity profiles using standardized assays .
  • Characterize counterion-peptide interactions via isothermal titration calorimetry (ITC) and nuclear Overhauser effect (NOE) NMR .
  • Publish detailed experimental conditions (e.g., buffer composition, counterion concentration) to enable cross-study comparisons .

Methodological Best Practices

Q. What analytical techniques are critical for confirming peptide purity and identity?

  • Answer :

  • Purity : RP-HPLC with UV detection at 214 nm; validate with two orthogonal columns (C18 and C4) .
  • Identity : High-resolution mass spectrometry (HRMS) for exact mass confirmation and tandem MS (MS/MS) for sequence verification .
  • Impurity Profiling : Use LC-MS to detect deletion sequences or oxidation byproducts (e.g., methionine sulfoxide) .

Q. How should researchers design stability studies for long-term storage of this compound?

  • Answer :

  • Store lyophilized peptide at -20°C in airtight containers with desiccants. Avoid repeated freeze-thaw cycles .
  • Assess stability using accelerated testing (e.g., 25°C/60% RH for 6 months) and monitor degradation via HPLC and MS .
  • For liquid formulations, add stabilizers like trehalose (5% w/v) and buffer at pH 5–6 to minimize hydrolysis .

Data Interpretation and Reporting

Q. How can researchers reconcile variations in reported biological activities across studies?

  • Answer :

  • Perform meta-analyses of published data, focusing on variables like peptide purity (>95%), cell line specificity, and assay protocols .
  • Use standardized positive controls (e.g., captopril for ACE inhibition) and report IC50/EC50 values with 95% confidence intervals .
  • Disclose all raw data in supplementary materials to enable independent validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.